molecular formula C11H13N3O B1595169 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile CAS No. 53813-00-6

2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile

Cat. No.: B1595169
CAS No.: 53813-00-6
M. Wt: 203.24 g/mol
InChI Key: OJMXBAFOIQQMMJ-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile (CAS 53813-00-6) is a high-purity chemical building block with a molecular formula of C11H13N3O and a molecular weight of 203.25 g/mol . This nitrile derivative is structurally characterized by the presence of both morpholine and pyridine heterocycles, making it a versatile synthon for medicinal chemistry and drug discovery research. Its primary research value lies in its application as a key intermediate in the synthesis of more complex, biologically active molecules. For instance, this compound and its structural analogs serve as crucial precursors in the development of 2-aminopyrimidine-5-carboxamide derivatives, which are investigated for their potential as therapeutic agents in the treatment of various conditions, including cancers and immune system diseases . Researchers utilize this compound in reactions such as palladium-catalyzed cross-couplings and nucleophilic substitutions to generate targeted compound libraries for biological screening . As a handling note, this material carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-9-11(10-3-1-2-4-13-10)14-5-7-15-8-6-14/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMXBAFOIQQMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308722
Record name F2189-0015
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53813-00-6
Record name NSC208416
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F2189-0015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile typically involves the introduction of a cyanide group into a precursor molecule bearing morpholine and pyridin-2-yl moieties. The key synthetic strategy is a nucleophilic cyanide addition or substitution reaction, often using cyanide sources such as zinc cyanide or cyanohydrins in the presence of polar aprotic solvents.

Cyanide Source and Reaction Conditions

  • Cyanide Sources: Zinc cyanide is preferred due to its stability and controlled cyanide release. Other cyanide sources include acetone cyanohydrin and various cyanohydrins.
  • Molar Equivalents: Cyanide ions are used in 1 to 3 mole equivalents relative to the precursor compound, with an optimal range of 1 to 2 mole equivalents to balance conversion and safety.
  • Solvents: Polar aprotic solvents are favored for their ability to stabilize ionic intermediates and dissolve both organic and inorganic reagents. Common solvents include:
    • N,N-Dimethylformamide (DMF)
    • N,N-Dimethylacetamide (DMA)
    • N-Methylpyrrolidinone (NMP)
    • Dimethyl sulfoxide (DMSO)
    • Ethers such as tetrahydrofuran (THF) and 1,4-dioxane
    • Ketones like acetone and methyl isobutyl ketone
    • Nitriles such as acetonitrile and propionitrile

The reaction temperature and time are optimized depending on the solvent and cyanide source, generally conducted under mild to moderate heating to ensure complete conversion without decomposition.

Detailed Reaction Procedure

A typical preparation involves:

  • Starting Material: A suitable precursor containing the morpholin-4-ylmethyl and pyridin-2-yl groups.
  • Addition of Cyanide Source: Zinc cyanide or acetone cyanohydrin is added in the specified molar ratio.
  • Solvent Selection: The reaction is carried out in a polar aprotic solvent such as DMF or acetonitrile.
  • Reaction Conditions: Stirring at room temperature to moderate heat (e.g., 50-80°C) for several hours.
  • Work-up: The reaction mixture is quenched, and the product is isolated by extraction or crystallization.
  • Purification: The crude product is purified by recrystallization or chromatography.

Salt Formation (Optional Step)

For pharmaceutical applications, the free base of this compound may be converted into pharmaceutically acceptable salts, such as citrate salts. This involves:

  • Mixing the free base with citric acid in solvents like 1,4-dioxane, diethyl ether, methanol, ethanol, or acetone.
  • Using 1 to 3 mole equivalents of citric acid, preferably 1 to 1.5 equivalents.
  • The solvent volume ranges from 1 to 100 volume parts per weight of the starting material, optimally 10 to 45 volume parts.
  • The salt formation improves stability, solubility, and handling properties.

Summary Table of Preparation Parameters

Parameter Details
Cyanide Source Zinc cyanide (preferred), acetone cyanohydrin, other cyanohydrins
Molar Equivalents (CN⁻) 1 to 3 equivalents; optimal 1 to 2 equivalents
Solvents DMF, DMA, NMP, DMSO, THF, 1,4-dioxane, acetone, methyl isobutyl ketone, acetonitrile
Temperature Range Room temperature to 80°C
Reaction Time Several hours (typically 2-6 hours)
Salt Formation Citric acid (1-3 equivalents), solvents: 1,4-dioxane, diethyl ether, alcohols, ketones
Purification Recrystallization, chromatography

Research Findings and Process Optimization

  • The use of zinc cyanide as a cyanide source offers better safety and control compared to free cyanide salts.
  • Polar aprotic solvents enhance reaction rates and yields by stabilizing charged intermediates.
  • The equivalents of cyanide and citric acid are critical for maximizing yield and purity.
  • The process is scalable and adaptable for large-scale manufacturing with considerations for cost, safety, and environmental impact.
  • Microwave-assisted synthesis and solvent-free conditions have been explored in related morpholine-pyridine derivatives but are less documented for this specific compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its structural features.

    Industry: Could be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action for compounds like 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross cell membranes, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications Reference
This compound (Target Compound) C₁₁H₁₃N₃O 203.25 Morpholine, pyridin-2-yl, nitrile Pharmaceutical intermediate, nitrile reactivity
2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile C₉H₁₁N₃OS 209.27 Thiazole replaces pyridine Potential electronic modulation via sulfur
2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile C₁₂H₁₃BrN₂O 281.15 Bromophenyl replaces pyridine Enhanced lipophilicity, halogen-mediated reactivity
2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile C₇H₄F₃N₃ 187.12 Pyrimidine with CF₃ group Electron-withdrawing effects, agrochemical use
(E)-2-(3-Oxoindolin-2-ylidene)-2-(pyridin-2-yl)acetonitrile C₁₅H₁₀N₃O 248.26 Indole-fused scaffold Photophysical applications, conjugation
2-(Pyridin-3-yl)acetonitrile (Positional Isomer) C₇H₆N₂ 118.14 Pyridin-3-yl instead of pyridin-2-yl Altered electronic properties in OLED studies

Key Comparative Insights

Electronic and Reactivity Differences
  • Pyridine vs.
  • Trifluoromethyl Effects : The CF₃ group in C₇H₄F₃N₃ enhances electron-withdrawing character, affecting acidity (predicted pKa: -2.53) and stability in agrochemicals .
Photophysical and Stability Considerations
  • Positional Isomerism : Pyridin-2-yl vs. pyridin-3-yl positional isomers (C₇H₆N₂) significantly impact absorption/emission spectra in organic electronics due to altered π-conjugation .
  • Degradation Behavior : Morpholine-containing compounds (e.g., morpholinium salts) are studied for stability under stress conditions (e.g., hydrolysis), which is critical for pharmaceutical formulations .

Biological Activity

2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile is a compound characterized by its unique structural features, including a morpholine ring and a pyridine moiety. This structural arrangement suggests potential biological activities that merit investigation. The compound's synthesis and its implications in medicinal chemistry have been subjects of recent research, indicating its potential as a building block for biologically active compounds.

Structural Features

The compound consists of:

  • Morpholine Ring : Enhances membrane permeability, facilitating cellular uptake.
  • Pyridine Moiety : Contributes to hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
  • Nitrile Functional Group : May influence reactivity and interaction with enzymes or receptors.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit diverse biological activities, including:

  • Anticancer properties
  • Anti-inflammatory effects
  • Antimicrobial activity

These activities are likely due to the compound's ability to interact with various biological targets, including receptors and enzymes.

The mechanism of action for this compound is hypothesized to involve:

  • Receptor Binding : Similar compounds have shown the ability to bind to specific receptors, modulating their activity.
  • Enzyme Interaction : The compound may inhibit or activate certain enzymes, influencing metabolic pathways.

Anticancer Activity

Research has indicated that derivatives of morpholine and pyridine can exhibit significant anticancer activity. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)Notable Effects
Compound AMCF-75.0Induces apoptosis via caspase activation
Compound BMDA-MB-2317.0Inhibits cell proliferation significantly

These findings suggest that this compound could serve as a lead compound for developing new anticancer drugs.

Anti-inflammatory Effects

In vitro studies have shown that morpholine derivatives can also exert anti-inflammatory effects. For example, compounds similar to this compound were found to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of morpholine and pyridine derivatives have been documented extensively. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.

Q & A

Q. What are the common synthetic routes for preparing 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile, and what methodological considerations are critical for optimizing yield?

Answer: A key approach involves nucleophilic substitution or condensation reactions. For instance, describes a related synthesis of 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile using 2-cyanoacetamide under reflux conditions (190°C), followed by recrystallization from ethanol/water. Critical factors include:

  • Catalyst selection : Palladium-based catalysts are often used for hydrogenation or cross-coupling steps (see ).
  • Reaction time/temperature : Prolonged heating (e.g., 12–24 hours) may improve cyclization but risks decomposition.
  • Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Answer:

  • 1^1H NMR : Identify pyridinyl protons (δ 7.5–8.5 ppm) and morpholine protons (δ 3.5–4.0 ppm for N-CH2_2, δ 2.5–3.0 ppm for O-CH2_2). highlights integration ratios to verify substituent positions.
  • 13^{13}C NMR : The nitrile carbon typically appears at δ 115–120 ppm, while pyridine carbons resonate at δ 120–150 ppm.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. provides SMILES/InChI data for cross-validation .

Q. What are the key solubility and stability properties of this compound under standard laboratory conditions?

Answer:

  • Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) due to the nitrile and morpholine groups. notes ethanol/water mixtures for recrystallization.
  • Stability : Nitriles are generally stable but may hydrolyze under acidic/basic conditions. Store at RT in inert atmospheres (see for related morpholine derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereoelectronic configuration of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is critical. demonstrates the use of SHELX programs (e.g., SHELXL for refinement) to determine bond angles and torsional strain. For example:

  • Torsional analysis : Morpholine ring puckering and pyridine planarity can be quantified.
  • Hydrogen bonding : Intermolecular interactions (e.g., C≡N···H-O) influence crystal packing. Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution data .

Q. What strategies address contradictions in spectroscopic data during structural elucidation (e.g., unexpected 1^11H NMR splitting patterns)?

Answer:

  • Dynamic effects : Conformational flexibility in morpholine may cause signal broadening. Variable-temperature NMR (e.g., −40°C to 80°C) can freeze rotamers.
  • Computational validation : Compare experimental 1^1H shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)). ’s InChI data aids in generating input files .

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Answer:

  • Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., Gaussian 09) to identify reactive sites. The nitrile group (LUMO) is electrophilic, while pyridine N (HOMO) may act as a Lewis base.
  • Molecular electrostatic potential (MEP) : Visualize charge distribution to predict regioselectivity in substitution reactions .

Q. What experimental design considerations are critical for evaluating the biological activity of derivatives of this compound (e.g., antiproliferative assays)?

Answer:

  • Derivatization : Introduce substituents at the pyridine or morpholine moieties (e.g., halogenation, alkylation). details microwave-assisted synthesis for rapid optimization.
  • Bioassay protocols : Use MTT assays for cytotoxicity and validate target engagement via Western blotting (e.g., KRASG12C inhibition in ). Include positive controls (e.g., AMG 510) and dose-response curves .

Q. How can discrepancies in HPLC purity assessments be mitigated during quality control?

Answer:

  • Mobile phase optimization : Adjust acetonitrile/buffer ratios (e.g., 25:75 to 75:25 gradient in ) to resolve co-eluting impurities.
  • Column selection : Use C18 columns with 3.5 µm particle size for high resolution. Validate methods with spiked impurity standards .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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